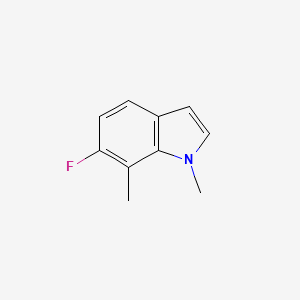

6-Fluoro-1,7-dimethyl-indole

Description

The Indole (B1671886) Nucleus: A Privileged Heterocyclic Scaffold in Chemical Science

The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a vast array of biologically active compounds. creative-proteomics.comajchem-b.comnih.gov Its prevalence in nature, from the essential amino acid tryptophan to neurotransmitters like serotonin (B10506) and melatonin, underscores its biological significance. creative-proteomics.combohrium.combiosynth.comwikipedia.org In the realm of synthetic chemistry, the indole nucleus is considered a "privileged structure." rsc.orgmdpi.comresearchgate.netnih.gov This designation stems from its ability to serve as a versatile template for the development of compounds that can interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.govmdpi.com

The unique electronic properties of the indole ring system, characterized by its π-excessive nature, make it a rich substrate for chemical modification. bhu.ac.in This reactivity has been extensively exploited by medicinal chemists to generate extensive libraries of indole derivatives. mdpi.com These efforts have yielded numerous successful drugs with applications as anticancer, antiviral, anti-inflammatory, and antihypertensive agents, among others. ajchem-b.combohrium.comrsc.org The adaptability of the indole scaffold allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects and pharmacokinetic profiles. mdpi.com

Strategic Importance of Fluorine Substitution in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. bohrium.comannualreviews.orgtandfonline.com Although fluorinated compounds were once rare in medicinal chemistry, they are now integral to the development of new therapeutic agents. bohrium.comtandfonline.com

Electronic Effects of Fluorine on Aromatic Systems

Fluorine is the most electronegative element, and its incorporation into an aromatic ring, such as the benzene portion of an indole, exerts strong electronic effects. numberanalytics.comnumberanalytics.com The high electronegativity of fluorine leads to a significant inductive (-I) effect, withdrawing electron density from the aromatic system. numberanalytics.comroyalsocietypublishing.org This electron withdrawal can increase the resistance of the molecule to oxidative metabolism by lowering the energy of the highest occupied molecular orbital (HOMO). oup.com

Simultaneously, fluorine can exhibit a resonance (+M or +R) effect by donating electron density from its lone pairs to the aromatic π-system. royalsocietypublishing.orgwikipedia.org While the inductive effect generally deactivates the ring towards electrophilic substitution, the resonance effect can partially counteract this, particularly at the para position. wikipedia.org This interplay of inductive and resonance effects can significantly alter the reactivity and electrostatic potential of the aromatic ring, influencing its interactions with biological targets. numberanalytics.comresearchgate.net

Steric and Lipophilicity Modulation by Fluorine

Fluorine substitution can also have a profound impact on a molecule's lipophilicity, a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.comnih.govmdpi.com Generally, the introduction of fluorine increases lipophilicity, which can enhance a compound's ability to cross cell membranes. numberanalytics.commdpi.com However, the effect can be context-dependent, with the potential for decreased lipophilicity in certain aliphatic systems. sci-hub.se The ability to fine-tune lipophilicity through fluorination is a valuable strategy in drug optimization. bohrium.comnih.gov

Influence of Alkyl Substitution on Indole Reactivity and Conformation

The addition of alkyl groups, such as methyl groups, to the indole nucleus can significantly influence its chemical reactivity, conformation, and biological activity. These effects are dependent on the position of the substitution.

N-Methylation Effects on Indole Properties

Methylation at the N-1 position of the indole ring is a common modification that can have several important consequences. The presence of a methyl group on the indole nitrogen removes the acidic N-H proton, which can be crucial for certain biological interactions, such as hydrogen bonding with a receptor. mdpi.com This modification can also influence the molecule's metabolic stability and pharmacokinetic profile. nih.gov From a synthetic standpoint, N-methylation can alter the regioselectivity of subsequent reactions. bhu.ac.in For instance, while electrophilic substitution on an unsubstituted indole typically occurs at the C-3 position, N-methylation can facilitate lithiation at the C-2 position. bhu.ac.in Various reagents, including dimethyl carbonate, have been developed for the efficient N-methylation of indoles. google.comacs.orgnih.gov

C-Methylation Effects at Peripheral Positions (e.g., C-7)

Methylation at carbon positions on the benzene ring of the indole, such as C-7, can also impact the molecule's properties. The introduction of a methyl group at C-7 can introduce steric hindrance, which may influence the molecule's preferred conformation and its ability to bind to a target. Furthermore, the electronic effect of the methyl group, being weakly electron-donating, can subtly alter the reactivity of the indole ring. nih.gov Site-selective functionalization of the indole's benzene core, including methylation at the C-7 position, has been an area of active research, with various catalytic methods being developed to achieve this transformation. researchgate.netacs.org The precise placement of a methyl group can be a key factor in optimizing the biological activity of an indole-based compound. nih.gov

Interactive Data Table: Effects of Substituents on Indole Properties

| Substitution | Position | Key Effects |

| Fluorine | Aromatic Ring | Alters electronic properties (inductive and resonance effects), modulates lipophilicity, minimal steric impact. |

| Methyl | N-1 | Removes N-H proton, alters hydrogen bonding potential, influences metabolic stability and synthetic reactivity. |

| Methyl | C-7 | Introduces steric hindrance, can influence conformation and binding, subtle electronic effects. |

Contextualizing 6-Fluoro-1,7-dimethyl-indole within the Broader Indole Derivative Landscape

Within the vast family of indole derivatives, this compound emerges as a specifically substituted structure designed for targeted chemical and biological exploration. Its architecture is built upon the foundational indole core, but with three key modifications that are expected to modulate its physicochemical and pharmacological properties: a fluorine atom at position 6, a methyl group at position 1 (the indole nitrogen), and a second methyl group at position 7.

While extensive research on this exact compound is not widely published, its potential can be inferred by analyzing the contribution of each substituent based on established principles of medicinal chemistry and findings from related analogues.

| Property | Data | Source |

| Molecular Formula | C₁₀H₁₀FN | Calculated |

| Molecular Weight | 163.19 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C(=C1)C | Calculated |

| LogP (Estimated) | ~2.9-3.2 | Estimated based on similar structures chemsrc.com |

The 6-Fluoro Substituent: The incorporation of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry. The high electronegativity of fluorine can alter the electronic environment of the indole ring, potentially enhancing the molecule's binding affinity to target proteins. This substitution can also improve metabolic stability and membrane permeability, which are critical parameters for drug candidates.

The 1-Methyl Substituent (N-Methylation): The methylation of the indole nitrogen at position 1 removes the N-H group, which can act as a hydrogen bond donor. This modification prevents reactions that require an acidic N-H proton and can significantly influence how the molecule docks into a biological target's binding site. bhu.ac.in

The 7-Methyl Substituent: Substitution at the C7 position of the indole's benzene ring is less common than at other positions, making it a point of interest for creating structural diversity and exploring structure-activity relationships. The presence of a methyl group at this position can introduce steric effects that influence the molecule's conformation and interaction with target enzymes or receptors. researchgate.net The synthesis of 7-substituted indoles often requires specific regioselective strategies. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

6-fluoro-1,7-dimethylindole |

InChI |

InChI=1S/C10H10FN/c1-7-9(11)4-3-8-5-6-12(2)10(7)8/h3-6H,1-2H3 |

InChI Key |

CCFPIRUFOQBAKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N(C=C2)C)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 1,7 Dimethyl Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 6-Fluoro-1,7-dimethyl-indole, a combination of 1H, 13C, and 19F NMR, supplemented by 2D NMR techniques, would provide a complete structural assignment.

Proton (1H) NMR: Chemical Shift Anisotropy and Coupling Constant Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents and the indole (B1671886) ring system.

Aromatic Protons: The protons on the benzene (B151609) ring (H-4 and H-5) and the pyrrole (B145914) ring (H-2 and H-3) will resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. The fluorine atom at the C-6 position will exert a through-space and through-bond electronic effect, influencing the chemical shifts of adjacent protons. Specifically, the H-5 proton is expected to show a doublet of doublets due to coupling with both the H-4 proton and the 19F nucleus. The H-4 proton would likely appear as a doublet, coupling with H-5.

Methyl Protons: The N-methyl (N-CH3) and C-7 methyl (C7-CH3) groups will appear as sharp singlets in the upfield region of the spectrum, likely between δ 2.0 and 4.0 ppm. The N-methyl signal is typically found further downfield compared to the C-methyl signal due to the direct attachment to the electronegative nitrogen atom.

Expected 1H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | ~7.0 - 7.5 | d | J(H2-H3) ≈ 2-3 |

| H-3 | ~6.4 - 6.8 | d | J(H3-H2) ≈ 2-3 |

| H-4 | ~7.2 - 7.6 | d | J(H4-H5) ≈ 8-9 |

| H-5 | ~6.8 - 7.2 | dd | J(H5-H4) ≈ 8-9, J(H5-F6) ≈ 8-10 |

| N-CH3 | ~3.5 - 4.0 | s | - |

| C7-CH3 | ~2.3 - 2.8 | s | - |

Note: The table presents predicted data based on known substituent effects on the indole scaffold. Actual experimental values may vary.

Carbon (13C) NMR: Electronic Environment and Hybridization Insights

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Aromatic Carbons: The eight carbon atoms of the indole ring will produce signals in the downfield region (δ 100-160 ppm). The carbon atom attached to the fluorine (C-6) is expected to show a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine. The other carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom.

Methyl Carbons: The N-methyl and C-7 methyl carbons will resonate in the upfield region (δ 10-40 ppm).

Expected 13C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | ~125 - 130 | s |

| C-3 | ~100 - 105 | s |

| C-3a | ~128 - 133 | d |

| C-4 | ~120 - 125 | d |

| C-5 | ~110 - 115 | d |

| C-6 | ~155 - 160 | d (¹JCF ≈ 240-250 Hz) |

| C-7 | ~115 - 120 | s |

| C-7a | ~135 - 140 | d |

| N-CH3 | ~30 - 35 | s |

| C7-CH3 | ~15 - 20 | s |

Note: The table presents predicted data. The multiplicities for carbons other than C-6 will show smaller couplings (²JCF, ³JCF).

Fluorine (19F) NMR: Sensitivity to Electronic and Conformational Changes

19F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the 19F nucleus is very sensitive to the electronic environment. For this compound, a single resonance is expected. The chemical shift will be indicative of the electronic effects of the indole ring and the methyl groups. The signal will likely be a multiplet due to coupling with neighboring protons, primarily H-5.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between H-2/H-3 and H-4/H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons (C-3a, C-6, C-7, C-7a) and confirming the positions of the methyl groups. For instance, correlations from the N-CH3 protons to C-2 and C-7a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful to confirm the substitution pattern, for example, by observing a NOE between the C-7 methyl protons and the H-5 proton.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization (e.g., by electron impact), the molecular ion is formed, and it can subsequently fragment in a characteristic manner.

Expected HRMS Data for this compound (C10H10FN)

| Ion | Calculated m/z |

| [M]+• | 163.0801 |

| [M-CH3]+ | 148.0569 |

The fragmentation of the indole ring would also produce characteristic ions. The loss of a methyl radical from the molecular ion would be a likely fragmentation pathway, leading to a significant peak at m/z 148. Further fragmentation of the indole core would provide additional confirmation of the structure.

By combining the detailed connectivity and spatial information from a full suite of NMR experiments with the precise molecular formula and fragmentation data from HRMS, the structure of this compound can be unequivocally confirmed.

Following a comprehensive search of available scientific literature and crystallographic databases, no specific experimental data regarding the intermolecular interactions and crystal packing motifs for the compound "this compound" has been found.

To provide a scientifically accurate and well-supported article, experimental or computational studies on the specific molecular structure are necessary. Information on related but distinct molecules, such as other fluorinated indole derivatives, cannot be substituted, as variations in substituent positions and types can significantly alter crystal packing and intermolecular forces.

Therefore, the section on "Intermolecular Interactions and Crystal Packing Motifs" for this compound cannot be generated at this time.

Computational and Theoretical Investigations into the Properties and Reactivity of 6 Fluoro 1,7 Dimethyl Indole

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and calculating various electronic properties. For a molecule like 6-Fluoro-1,7-dimethyl-indole, a typical DFT study would be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

The primary output of a DFT calculation is the optimized ground-state geometry of the molecule. For this compound, the indole (B1671886) ring system is expected to be largely planar, a characteristic feature of related indole structures. mdpi.com The substituents—a fluorine atom at position 6, a methyl group at position 7, and a methyl group on the indole nitrogen (N1)—will have specific orientations that minimize steric hindrance and optimize electronic interactions. The table below presents hypothetical, yet realistic, optimized geometric parameters based on known values for similar structures.

Table 1: Illustrative Ground State Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C6-F | ~1.36 Å |

| C7-C(methyl) | ~1.51 Å | |

| N1-C(methyl) | ~1.47 Å | |

| C2=C3 | ~1.38 Å | |

| Bond Angles | C5-C6-C7 | ~121° |

| C6-C7-C(methyl) | ~120° | |

| C2-N1-C(methyl) | ~125° | |

| Dihedral Angle | C5-C6-C7-C8 | ~0.5° |

Note: These values are illustrative and represent typical expectations for a substituted indole.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the π-system of the indole ring, making it susceptible to electrophilic attack. The LUMO would also be located on the aromatic system. The electron-withdrawing fluorine atom would lower the energy of both orbitals, while the electron-donating methyl groups would raise them.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Interpretation |

| E(HOMO) | -5.85 | Indicates electron-donating ability. |

| E(LUMO) | -0.95 | Indicates electron-accepting ability. |

| E_gap (LUMO-HOMO) | 4.90 | Suggests high kinetic stability. |

Note: These values are illustrative, based on typical FMO analyses of similar aromatic heterocycles.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netrsc.org This is invaluable for predicting sites of electrophilic and nucleophilic attack.

In an MEP map of this compound:

Electron-rich regions (negative potential, typically colored red) would be expected around the electronegative fluorine atom and across the π-cloud of the indole ring. These sites are susceptible to electrophilic attack.

Electron-deficient regions (positive potential, typically colored blue) would be located around the hydrogen atoms of the methyl groups.

The MEP surface would confirm that electrophilic substitution, a characteristic reaction of indoles, would likely be directed towards the pyrrole (B145914) ring, although the substitution pattern is influenced by the existing groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

For this compound, key NBO interactions would include:

Delocalization of the nitrogen (N1) lone pair electrons into the antibonding π* orbitals of the adjacent C-C bonds in the ring.

Hyperconjugative interactions involving the C-H bonds of the methyl groups and the aromatic ring.

Interactions involving the fluorine lone pairs and the π-system of the benzene (B151609) ring portion.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While the indole core is rigid, the methyl substituents can rotate. Molecular Dynamics (MD) simulations can model the molecule's behavior over time, providing insights into its conformational flexibility and dynamics. An MD simulation would track the atomic movements of this compound in a solvent (like water or DMSO) at a given temperature.

Such a simulation would reveal:

The rotational freedom and preferred orientations of the N1-methyl and C7-methyl groups.

The vibrational modes of the entire molecule in a condensed phase.

The stability of the planar indole structure and any minor fluctuations or puckering that might occur over time.

Solvent interactions, showing how surrounding water or organic solvent molecules arrange themselves around the solute.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Predicted shifts are then scaled against a reference compound (like tetramethylsilane, TMS) to compare with experimental data.

For this compound, predicting the ¹H and ¹³C NMR spectra would be a powerful tool for structural confirmation. The fluorine atom at C6 would induce characteristic splitting patterns in the signals of nearby carbon and hydrogen atoms due to J-coupling.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | ~7.05 | ~125.0 |

| C3 | ~6.40 | ~102.5 |

| C4 | ~7.10 | ~120.0 |

| C5 | ~6.85 (d, J_HF) | ~108.0 (d, J_CF) |

| C6 | - | ~159.0 (d, J_CF) |

| C7 | - | ~115.0 (d, J_CF) |

| C8 (3a) | - | ~130.0 |

| C9 (7a) | - | ~137.0 |

| N1-CH₃ | ~3.70 | ~31.0 |

| C7-CH₃ | ~2.50 | ~12.0 |

Note: These shifts are illustrative estimates. d indicates a doublet due to coupling with fluorine. The magnitude of C-F coupling constants (J_CF) can vary significantly.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of intermediates, transition states, and the determination of reaction kinetics and thermodynamics. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a good balance between accuracy and computational cost. rsc.org

For fluorinated indoles, computational studies have been instrumental in understanding various transformations. For instance, DFT calculations have been used to unravel the mechanism of direct trifluoroethylation of indoles. rsc.orgnih.gov These studies help in understanding the selectivity of such reactions and the role of various reagents and additives. nih.gov

Transition State Characterization

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Its characterization is fundamental to understanding the kinetics of a reaction. Computationally, a transition state is located as a first-order saddle point, having one imaginary frequency corresponding to the motion along the reaction coordinate.

In the context of reactions involving fluorinated indoles, such as electrophilic substitution or cyclization reactions, computational chemists would model the structures of the reactants, products, and potential intermediates. researchgate.net Using this information, they can then search for the transition state structure connecting them. The energy of this transition state is crucial for calculating the activation energy of the reaction. For example, in the formation of 3-fluorinated oxindoles from 2-aminoarylketones, DFT calculations were used to identify the transition state for a 1,2-fluorine shift, which was found to be a key step in the reaction mechanism.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hypothetical Electrophilic Aromatic Substitution at C-3 | DFT (B3LYP/6-31G*) | 15.8 |

| Hypothetical [3+2] Cycloaddition | DFT (M06-2X/def2-TZVP) | 22.5 |

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state indeed connects the intended reactants and products. The IRC path traces the minimum energy path from the transition state down to the corresponding energy minima of the reactant and product.

This analysis provides a detailed picture of the geometric and electronic structure changes that occur as the reaction progresses. For a reaction involving this compound, this would involve monitoring bond lengths, bond angles, and charge distributions along the reaction pathway. For instance, in the study of the trifluoroethylation of indoles, reaction coordinate analysis would show the gradual formation of the new C-C bond and the breaking of the C-H bond. rsc.org

Solvation Models and Solvent Effects on Electronic Properties

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational solvation models are used to account for these effects. These models can be broadly categorized into explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with specific dielectric properties.

The Polarizable Continuum Model (PCM) and its variants, such as the Solvation Model based on Density (SMD), are widely used implicit solvation models. bohrium.com These models have been applied to study the electronic properties of fluorinated organic molecules, including their absorption and fluorescence spectra. rsc.org For instance, studies on flavones have shown that the solvatochromic shifts in their electronic spectra are influenced by both non-specific dipolar interactions and specific hydrogen bonding with the solvent. nih.gov

For this compound, computational studies using solvation models could predict how its electronic properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), change in solvents of varying polarity. This information is crucial for understanding its behavior in different chemical environments and for designing applications in areas like materials science.

The following interactive table demonstrates how solvent polarity might affect the calculated electronic properties of an indole derivative.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Hexane | 1.88 | 2.1 | 5.4 |

| Dichloromethane | 8.93 | 2.8 | 5.2 |

| Acetonitrile | 37.5 | 3.5 | 5.0 |

| Water | 80.1 | 4.2 | 4.9 |

Advanced Computational Models for Fluorine-Containing Organic Molecules

The presence of fluorine imparts unique properties to organic molecules, which can also present challenges for computational modeling. The high electronegativity and the nature of the C-F bond require robust theoretical methods and basis sets for accurate predictions. rsc.org

Advanced computational models for fluorine-containing molecules often involve the use of high-level quantum mechanical methods, such as coupled-cluster theory (e.g., CCSD(T)), for benchmarking results obtained from more computationally efficient DFT methods. sci-hub.se Furthermore, specialized basis sets that can accurately describe the electronic structure of fluorine are often employed.

For complex processes, such as enzymatic reactions or the behavior of molecules in biological environments, multiscale modeling approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) are utilized. In a QM/MM simulation, the reactive part of the system (e.g., the substrate and the active site of an enzyme) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is described using a more computationally efficient MM force field. Such models are crucial for studying the interactions of fluorinated drug candidates with their biological targets.

The development of machine learning and artificial intelligence is also beginning to impact this field, with the potential to accelerate the discovery and optimization of fluorinated molecules by predicting their properties and reactivity with greater speed and accuracy. acs.org

Reactivity, Reaction Mechanisms, and Functionalization of 6 Fluoro 1,7 Dimethyl Indole

Electrophilic Aromatic Substitution (EAS) Reactivity

The indole (B1671886) nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The pyrrole (B145914) ring, in particular, exhibits high electron density, rendering the C-3 position the most nucleophilic and, consequently, the primary site for electrophilic attack.

For 6-Fluoro-1,7-dimethyl-indole, electrophilic attack is overwhelmingly predicted to occur at the C-3 position. This is a general and well-established trend for most indoles, driven by the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance.

Electrophilic substitution at other positions, such as C-2, C-4, C-5, or C-7, is generally less favorable. Substitution at C-2 is possible but usually requires the C-3 position to be blocked. Electrophilic attack on the benzene (B151609) portion of the indole (C-4, C-5) is significantly less common and would necessitate harsh reaction conditions, often leading to a mixture of products. In the case of this compound, the C-7 position is already substituted with a methyl group.

| Position | Predicted Reactivity towards EAS | Rationale |

| C-3 | Highest | Most nucleophilic position; stabilized cationic intermediate. |

| C-2 | Low | Less favorable than C-3; possible if C-3 is blocked. |

| C-4 | Very Low | Less favorable than the pyrrole ring; influenced by substituents. |

| C-5 | Very Low | Less favorable than the pyrrole ring; influenced by substituents. |

The substituents on the benzene ring of this compound play a crucial role in modulating the reactivity of the entire molecule.

7-Methyl Group: The methyl group at the C-7 position is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the benzene ring, thereby activating it towards electrophilic attack. As an ortho-, para-director, it would direct incoming electrophiles to the C-6 and C-5 positions (para and ortho, respectively). However, since EAS on the benzene ring is already disfavored compared to the C-3 position, this effect is secondary for reactions targeting the indole nucleus as a whole.

6-Fluoro Group: The fluorine atom at the C-6 position is an electron-withdrawing group (EWG) through its strong inductive effect, which deactivates the benzene ring towards EAS. However, due to its lone pairs, it can donate electron density through resonance, making it an ortho-, para-director. This would direct incoming electrophiles to the C-5 and C-7 positions (ortho and para, respectively).

Table of Predicted Outcomes for Common EAS Reactions:

| Reaction | Reagents | Predicted Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 6-Fluoro-1,7-dimethyl-1H-indole-3-carbaldehyde |

| Mannich Reaction | CH₂O, HN(CH₃)₂ | (6-Fluoro-1,7-dimethyl-1H-indol-3-yl)-N,N-dimethylmethanamine |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid | 1-(6-Fluoro-1,7-dimethyl-1H-indol-3-yl)ethan-1-one |

Nucleophilic Reactions and Annulation Pathways

Nucleophilic attack on the indole ring is generally difficult due to its electron-rich nature. However, the presence of a fluorine atom at the C-6 position opens up the possibility of nucleophilic aromatic substitution (SₙAr). For an SₙAr reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. In this compound, the fluorine itself is deactivating, but without additional strong EWGs, SₙAr at the C-6 position would likely require harsh conditions.

Annulation reactions, which involve the formation of a new ring, are a key strategy for elaborating the indole scaffold. For tryptamine (B22526) derivatives, the Pictet-Spengler reaction is a powerful method for constructing a new six-membered ring fused to the indole. wikipedia.org If 6-fluoro-7-methyltryptamine were used as a substrate, it would be expected to undergo a Pictet-Spengler reaction with an aldehyde or ketone to yield a fluorinated and methylated β-carboline derivative.

Oxidation and Reduction Pathways of the Indole Core

The indole nucleus can undergo oxidation at several positions. The C2-C3 double bond is particularly susceptible to oxidation. Selective oxidation of indoles can lead to valuable synthetic intermediates such as oxindoles and isatins.

The oxidation of this compound to the corresponding 6-fluoro-1,7-dimethylindolin-2-one (a 2-oxindole) is a plausible transformation. This can often be achieved using reagents such as N-bromosuccinimide (NBS) in aqueous solvents or with certain peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction proceeds via an initial electrophilic attack at the C-3 position, followed by rearrangement and addition of water.

Further oxidation to a quinone is less common for simple indoles but can occur under more forcing conditions.

Plausible Oxidation Product:

| Starting Material | Oxidizing Agent | Plausible Product |

| This compound | m-CPBA or NBS/H₂O | 6-Fluoro-1,7-dimethylindolin-2-one |

The indole ring system can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the indole nucleus. nih.gov The reduction can be controlled to selectively hydrogenate either the pyrrole ring or the entire bicyclic system.

Reduction of this compound with a catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure would likely lead to the saturation of the C2-C3 double bond, yielding 6-fluoro-1,7-dimethylindoline. More forcing conditions, such as higher pressures and temperatures or the use of a rhodium or ruthenium catalyst, could lead to the reduction of the benzene ring as well, although this is generally more difficult.

Dissolving metal reductions, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), tend to reduce the benzene portion of the indole ring, leaving the pyrrole ring intact. For this compound, this would be a potential route to access dihydroindole derivatives.

Metal-Catalyzed Coupling Reactions and C-H Functionalization

Transition-metal-catalyzed reactions have become indispensable tools for the modification of heterocyclic systems, including indoles. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

While this compound itself lacks a suitable leaving group for direct cross-coupling, its derivatives, functionalized with halides (e.g., I, Br) or triflates, are expected to be excellent substrates for a variety of palladium-catalyzed reactions. The introduction of such a group, typically at the C2, C3, C4, or C5 positions through electrophilic halogenation or directed ortho-metalation, opens the door to powerful bond-forming strategies.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl or vinyl groups by coupling a halo-derivative of the indole with a boronic acid or ester. The electron-rich nature of the indole core generally facilitates the oxidative addition step of the catalytic cycle.

Sonogashira Coupling: The coupling of a halo-indole with a terminal alkyne, catalyzed by palladium and copper, would provide access to alkynylindoles. nih.govnih.gov These products are versatile intermediates for further transformations, including the synthesis of more complex heterocyclic systems. nih.gov

Heck-Mizoroki Reaction: This methodology would allow for the alkenylation of a halo-indole derivative. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions. mdpi.com

The electronic nature of the 6-fluoro and 7-methyl substituents would influence the reactivity of the C-X bond (where X is a leaving group) at different positions on the benzene ring. For instance, a halogen at the C5 position would be electronically activated by the adjacent fluorine atom, potentially enhancing its reactivity in cross-coupling reactions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Indole Scaffolds This table presents data for analogous indole compounds to illustrate the potential reactivity of functionalized this compound derivatives.

| Coupling Reaction | Indole Substrate Example | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 3-Iodo-1,2-dimethylindole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 1,2-Dimethyl-3-phenylindole | 95 | nih.gov |

| Sonogashira | N-Protected 3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | N-Protected 3-(phenylethynyl)indole | 85-95 | nih.govnih.gov |

| Heck | N-Tosyl-4-bromoindole | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | Methyl (E)-3-(N-tosyl-1H-indol-4-yl)acrylate | 80 | researchgate.net |

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization. nih.gov For this compound, the C-H bonds at positions C2, C3, C4, and C5 are potential sites for functionalization.

The regioselectivity of C-H activation on the indole ring is influenced by several factors:

Inherent Reactivity: The C2 and C3 positions of the pyrrole ring are the most electron-rich and are generally favored sites for electrophilic attack and many C-H functionalization reactions.

Directing Groups: By installing a directing group on the indole nitrogen, it is possible to steer the metal catalyst to a specific C-H bond, most commonly at the C2 or C7 positions. nih.govresearchgate.net However, the N-methyl group in this compound precludes the use of most common N-directing groups.

Steric Hindrance: The 7-methyl group imposes significant steric hindrance around the C7 position, making C-H functionalization at this site highly challenging. nih.gov

Therefore, C-H functionalization is most likely to occur at the C2, C3, C4, or C5 positions. Palladium, rhodium, and ruthenium catalysts are frequently employed for such transformations. chim.itnih.govresearchgate.net For instance, rhodium-catalyzed C-H olefination or annulation with alkenes and alkynes could proceed at one of the less sterically hindered positions on the benzene ring, guided by the innate electronic properties of the substrate. nih.gov

Table 2: Examples of Direct C-H Functionalization on Substituted Indoles

| Position Functionalized | Indole Substrate | Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| C2-Arylation | N-SEM-Indole | Benzene | Pd(OAc)₂, AgOAc, TFA/AcOH | C2-Aryl Indole | 65 | chim.it |

| C7-Alkenylation | N-Pivaloyl-indole | Ethyl acrylate | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, DCE | C7-Alkenyl Indole | 85 | chim.it |

| C4-Arylation | N-P(O)tBu₂-indole | 4-Fluorotoluene | Pd(OAc)₂, Ag₂O, PivOH, Toluene | C4-Aryl Indole | 76 | nih.gov |

Cycloaddition Reactions and Pericyclic Processes Involving the Indole Ring

The 2,3-double bond of the indole core can participate in cycloaddition reactions, serving as a 2π component to construct complex polycyclic architectures. These reactions often proceed via dearomatization of the indole ring, yielding indoline (B122111) derivatives that can be subsequently re-aromatized or further functionalized.

Diels-Alder [4+2] Cycloaddition: As an electron-rich dienophile, the indole nucleus typically undergoes inverse-electron-demand Diels-Alder reactions with electron-poor dienes. nih.gov However, normal-electron-demand Diels-Alder reactions can be achieved through photocatalysis or by using indoles bearing electron-withdrawing groups. nih.govacs.org The reaction of this compound with a suitable diene would lead to the formation of a cyclohepta[b]indole or related polycyclic scaffold. nih.govacs.orgsemanticscholar.org

1,3-Dipolar [3+2] Cycloaddition: The indole 2,3-double bond is an excellent dipolarophile for reactions with 1,3-dipoles such as nitrones, nitrile oxides, or azomethine ylides. nih.govmdpi.com This strategy provides a powerful route to pyrrolidinyl- and isoxazolidinyl-fused indolines, which are common motifs in alkaloids. nih.govacs.org The reaction is often highly regioselective and stereoselective. The substituents on the this compound would influence the electronics of the double bond, thereby affecting the rate and regioselectivity of the cycloaddition.

Table 3: Cycloaddition Reactions Involving the Indole Core

| Reaction Type | Indole Reactant Example | 4π or Dipole Partner | Conditions | Product Scaffold | Yield (%) | Reference |

| [4+3] Cycloaddition | 3-Alkenylindole | Oxyallyl Cation (from α,α'-dibromoacetone) | TMSOTf, CH₂Cl₂ | Cyclohepta[b]indole | 88 | nih.gov |

| [4+2] Diels-Alder | Indole | 1,3-Cyclohexadiene | Pt@TiO₂, Blue LED, MeNO₂ | Tetrahydrocarbazole | 72 | nih.gov |

| [3+2] Cycloaddition | Isatin (forms azomethine ylide with proline) | Maleimide | EtOH, rt | Spirooxindole-pyrrolidine | 76-95 | nih.gov |

| Intramolecular [4+2]/[3+2] Cascade | Indole tethered to 1,3,4-Oxadiazole | (Internal Dienophile) | Toluene, 110 °C | Complex Indoline Polycycle | 81 | nih.gov |

Derivatization Strategies for Accessing Complex Scaffolds from this compound

The this compound core serves as a valuable starting point for the synthesis of more elaborate molecular structures. The functionalization strategies described above, in combination with classic indole chemistry, provide a versatile toolkit for accessing complex scaffolds.

Key derivatization strategies include:

Electrophilic Substitution: Despite the substitution on the benzene ring, the pyrrole moiety remains highly reactive towards electrophiles. The C3 position is the primary site for reactions like the Vilsmeier-Haack formylation (using POCl₃/DMF), Mannich reaction (using formaldehyde (B43269) and a secondary amine), and Friedel-Crafts acylation. The N-methyl group enhances the electron density of the pyrrole ring, further activating the C3 position for these transformations.

Lithiation/Metalation: Direct deprotonation of the C2-H bond can be achieved using strong bases like n-butyllithium or t-butyllithium. The resulting 2-lithioindole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to install various functional groups at the C2 position.

Sequential Functionalization: A powerful approach involves the combination of multiple reactions. For example, a C-H arylation at the C2 position could be followed by a Vilsmeier-Haack reaction at C3. Alternatively, a cycloaddition reaction could be used to build a new ring system, followed by functionalization of the newly formed structure. These multi-step sequences allow for the systematic construction of highly complex and functionally diverse molecules based on the this compound template. nih.gov

Table 4: Derivatization of Indole Cores for Complex Scaffold Synthesis

| Initial Indole | Reaction Sequence | Key Reagents | Final Scaffold Type | Reference |

| 2-alkynyl-N,N-dialkylaniline | 1. Pd/Cu Coupling 2. Iodocyclization 3. Suzuki Coupling | I₂, NaHCO₃; ArB(OH)₂, Pd(PPh₃)₄ | 1,2,3-Trisubstituted Indole | nih.govacs.org |

| N-(2-Cyanoaryl)indole | MeOTf-induced annulation, then hydrolysis | MeOTf; HCl (aq) | Indolo[1,2-a]indol-10-one | nih.gov |

| 3-Alkenylindole | Dearomative [4+3] Cycloaddition, then acid-catalyzed isomerization | Oxyallyl Cation; TFA | Tetracyclic Indole | nih.gov |

| Aniline-derived allenol | Bis(triflyl)ethylation / Cyclization Cascade | Tf₂C=CH₂ | gem-bis(triflyl)ated cyclopenta[b]indoline | acs.org |

Mechanistic Biological Activity and Target Engagement Studies in Vitro and Pre Clinical

Characterization as a Molecular Probe for Biological Systems

Fluorinated compounds are valuable tools in chemical biology, primarily because the fluorine atom provides a unique spectroscopic signature. beilstein-journals.org The absence of naturally occurring fluorinated biomolecules ensures a background-free signal, making 19F Nuclear Magnetic Resonance (NMR) a powerful technique for studying molecular interactions. beilstein-journals.orgnih.gov

The fluorine atom in 6-fluoroindole (B127801) derivatives serves as a sensitive reporter for studying protein-ligand interactions. beilstein-journals.org 19F NMR spectroscopy can detect changes in the chemical environment of the fluorine atom upon binding to a protein, providing insights into binding events, affinity, and even the location of the binding site. beilstein-journals.orgmdpi.com This technique, known as protein-observed fluorine NMR (PrOF NMR), is particularly useful for screening small molecule-protein interactions and determining dissociation constants (Kd). beilstein-journals.org For instance, 5-fluoroindole (B109304) has been used to label proteins like LecA from Pseudomonas aeruginosa to incorporate 5-fluorotryptophan (B555192), allowing researchers to monitor ligand binding through perturbations in the 19F NMR spectrum. oup.com This approach is sensitive enough to probe weak interactions and guide the design of more potent glycomimetics. oup.com

The versatility of fluorinated indoles as probes is further highlighted by the ability to incorporate different fluorinated tryptophan analogues (4F-, 5F-, 6F-, or 7F-Trp) into proteins. dal.ca This allows for the simultaneous tracking of multiple sites within a protein, offering a more comprehensive understanding of complex protein systems and their interactions with ligands. dal.ca

In Vitro Enzyme Inhibition and Activation Studies

Indole-based structures are recognized as "privileged" scaffolds in drug discovery, capable of interacting with a wide array of biological targets. mdpi.com The introduction of a fluorine atom can significantly modulate the electronic properties and binding affinities of these molecules.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a role in detoxification by catalyzing the two-electron reduction of quinones. plos.org However, in certain cancers where it is overexpressed, NQO1 can be a target for therapeutic intervention. plos.orgabmole.com Indolequinones have been developed as mechanism-based inhibitors of NQO1. nih.gov For example, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) is a potent and selective inhibitor of NQO1. abmole.comnih.gov Its mechanism involves enzymatic reduction followed by the elimination of a leaving group to form a reactive iminium ion that covalently modifies and inactivates the enzyme. nih.govnih.gov The position of substituents on the indole (B1671886) ring, such as a methoxy (B1213986) group at the 5- or 6-position, influences the electronic properties of the quinone and its inhibitory activity. nih.gov While direct studies on 6-Fluoro-1,7-dimethyl-indole as an NQO1 inhibitor are not prevalent, the extensive research on related indolequinones suggests that a fluoro-substituted analogue could be designed to target this enzyme.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov This makes them attractive targets for the development of anti-cancer drugs. nih.gov Indole derivatives have been investigated as modulators of CDK activity. While specific data on this compound is limited in this context, various indole-based compounds have shown the ability to inhibit CDKs, leading to cell cycle arrest and apoptosis. nih.govdtic.mil For instance, flavopiridol, a flavonoid derivative, is a direct CDK modulator that has shown promise in clinical trials. nih.gov The development of indole-based CDK inhibitors remains an active area of research. googleapis.comgoogle.com

Flaviviruses, such as Dengue and Zika virus, rely on the NS2B-NS3 protease for their replication, making it a prime target for antiviral drug development. researchgate.netnih.gov The protease is responsible for cleaving the viral polyprotein into functional units. nih.gov While there is no specific mention of this compound inhibiting this protease, the broader class of N-heterocycles, including indoles, is considered a promising source of antiviral agents. mdpi.com Various heterocyclic compounds have been identified as inhibitors of the Flavivirus NS2B-NS3 protease, demonstrating the potential for indole-based scaffolds to be adapted for this purpose. google.com

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. mdpi.com Inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy. mdpi.comacs.org Indole derivatives have been extensively studied as tubulin polymerization inhibitors, often binding to the colchicine (B1669291) site on tubulin. mdpi.comcsic.es

Arylthioindole (ATI) derivatives, for instance, have been shown to be potent inhibitors of tubulin polymerization and cancer cell growth. csic.es The substitution pattern on the indole ring significantly impacts activity. For example, a 5-fluoro substitution on the indole ring of an ATI derivative resulted in potent inhibition of tubulin polymerization and antiproliferative activity. csic.es Similarly, 2-aroylindoles have been identified as a class of antimitotic agents that destabilize microtubules. acs.org While direct experimental data for this compound is not available, the established structure-activity relationships for indole-based tubulin inhibitors suggest that it could serve as a scaffold for designing new compounds targeting tubulin polymerization. mdpi.commedchemexpress.com

Table of Research Findings on Indole Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Fluorinated Indoles | Protein-Ligand Interactions | Serve as sensitive probes for 19F NMR studies due to the unique spectroscopic signature of fluorine. | beilstein-journals.orgnih.gov |

| 5-Fluoroindole | LecA from P. aeruginosa | Used to incorporate 5-fluorotryptophan for monitoring ligand binding via PrOF NMR. | oup.com |

| Indolequinones (e.g., ES936) | NQO1 | Act as mechanism-based inhibitors, leading to irreversible enzyme inactivation. | abmole.comnih.govnih.gov |

| Indole Derivatives | Cyclin-Dependent Kinases | Investigated as potential inhibitors for cancer therapy by inducing cell cycle arrest. | nih.govdtic.mil |

| Arylthioindoles (ATIs) | Tubulin | Potent inhibitors of tubulin polymerization, binding at the colchicine site. | csic.es |

| 2-Aroylindoles | Tubulin | Destabilize microtubules, leading to antimitotic activity. | acs.org |

Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro)

No specific data on the binding affinity or selectivity of this compound for the 5-HT1A or 5-HT2A serotonin (B10506) receptors were found in the reviewed scientific literature. While studies on other 6-fluoro-substituted indole analogues show interactions with these receptors, this information cannot be directly attributed to this compound. nih.govnih.gov

There is no available research detailing the antagonistic activity of this compound at D2 or D4 dopamine (B1211576) receptors. Studies on other indole-containing compounds have explored dopamine receptor antagonism, but these findings are not specific to the requested molecule. nih.govacs.org

Specific studies on the ability of this compound to act as a potentiator for the CFTR protein are not present in the available literature. The relevance of the 6-fluoroindole structure is noted in the context of approved CFTR modulators like tezacaftor, but direct evidence for the specified compound is absent. mdpi.comnih.govnih.govacs.org

In Vitro Anti-Proliferative and Cytotoxicity Mechanisms

No published studies were identified that investigated the in vitro anti-proliferative or cytotoxic effects of this compound on any cancer cell lines. The extensive research on the anticancer properties of the broader indole chemical class does not provide specific data for this compound. nih.govmdpi.com

There is no specific information available regarding the ability of this compound to induce apoptosis in cancer cells. Mechanistic studies detailing effects on apoptotic pathways, such as caspase activation or regulation of Bcl-2 family proteins, have been conducted for other indole derivatives but not for this specific molecule. nih.govnih.govfrontiersin.orgnih.gov

No data could be found on the effects of this compound on cell cycle progression in cancer cell lines. Therefore, information regarding specific cell cycle arrest mechanisms (e.g., at G1/S or G2/M checkpoints) is unavailable for this compound. mdpi.comnih.govjmb.or.kr

Anti-Mitotic Activity in Cell Culture Models

While specific studies on the anti-mitotic activity of this compound are not extensively documented in publicly available literature, the broader class of substituted indole derivatives has demonstrated significant potential in disrupting mitotic processes in cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. grafiati.commdpi.com Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis. uaeh.edu.mxpensoft.net

For instance, synthetic 2-aroylindoles have been identified as potent cytotoxic agents against various human carcinoma cell lines, with their anti-proliferative effects correlating with G2/M phase arrest and the inhibition of tubulin polymerization. grafiati.com Similarly, studies on 6,7-annulated-4-substituted indoles have shown that these compounds can increase the mitotic index, leading to mitotic abnormalities and apoptosis in leukemia cells. mdpi.comturkjps.orgresearchgate.net A coumarin (B35378) derivative bearing a 6-fluoro-1H-indol-2-yl moiety also exhibited notable anti-mitotic activity. nih.gov These findings suggest that indole-based compounds can interfere with the mitotic spindle apparatus, destabilizing microtubules. grafiati.com The anti-mitotic effects of these indole derivatives are often evaluated in comparison to known microtubule-disrupting agents like vincristine (B1662923) and taxol. mdpi.com

Although direct evidence for this compound is pending, the established anti-mitotic profile of structurally related fluorinated and methylated indoles suggests that it may exert its biological effects through similar mechanisms involving microtubule disruption and cell cycle arrest.

In Vitro Antimicrobial and Antiviral Activity Assessments

The position of substituents on the indole nucleus is critical. For instance, in a series of benzothiophene-indole hybrids, a hydroxyl group at the 6-position of the indole resulted in better activity against MRSA and MSSA strains (MIC of 2 µg/mL) compared to a hydroxyl at the 5-position (MIC of 8 µg/mL). mdpi.com This highlights the sensitivity of antimicrobial action to the substitution pattern.

The following table summarizes MIC values for various substituted indole derivatives against selected pathogens, illustrating the general activity of this class of compounds.

| Compound/Derivative Class | Pathogen | MIC (µg/mL) |

| 5-Fluoroindole | Acinetobacter baumannii (XDRAB) | 64 |

| 3-Methylindole | Acinetobacter baumannii (XDRAB) | 64 |

| Fluorine-substituted 2-(2-imidazolyl)indole | Escherichia coli | 80 |

| Fluorine-substituted 2-(2-imidazolyl)indole | Staphylococcus aureus | 80 |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 |

| Indolylbenzo[d]imidazole (3ao) | Staphylococcus aureus | < 1 |

| Indolylbenzo[d]imidazole (3aq) | Staphylococcus aureus | < 1 |

This table presents data for structurally related indole derivatives to provide context for the potential activity of this compound.

The antiviral mechanisms of indole derivatives are diverse and target various stages of the viral life cycle. nih.gov A well-known example is Arbidol (Umifenovir), an indole derivative that acts as a broad-spectrum entry and fusion inhibitor against several viruses, including influenza and SARS-CoV. nih.gov The mechanism often involves interference with viral glycoproteins responsible for attachment and fusion with the host cell membrane.

Other indole compounds have been shown to inhibit viral replication. For example, a novel indole-type compound, M78, identified through virtual screening, was found to reduce the expression of the DENV-2 NS5 protein and decrease viral RNA levels, suggesting its involvement in the replication and/or translation of the viral genome. mdpi.com Similarly, certain indole derivatives have shown activity against HIV-1 by inhibiting reverse transcriptase or integrase. nih.gov Studies on 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride have demonstrated micromolar activity against Hepatitis C virus (HCV) in a human hepatoma cell line. researchgate.net

The antiviral action of these compounds can also be attributed to the inhibition of essential viral enzymes. For instance, some indole derivatives inhibit flavivirus RNA-dependent RNA polymerase, methyltransferase, and helicase/NTPase. pensoft.net While the specific antiviral mechanism of this compound has not been elucidated, the established activities of related compounds suggest potential interference with viral entry, replication, or essential enzymatic functions.

Structure-Activity Relationship (SAR) Studies based on Mechanistic Biological Data

Structure-activity relationship (SAR) studies of indole derivatives have identified several key pharmacophoric elements crucial for their biological activity. For anti-mitotic indoles that target tubulin, the indole scaffold itself serves as a "privileged structure". uaeh.edu.mx The nature and position of substituents on the indole ring are critical for potent inhibition of tubulin polymerization. For example, in one series of indole-based tubulin inhibitors, a methoxy group at the C-6 position of the indole nucleus was found to be important for inhibiting cell growth. uaeh.edu.mx

In the context of antimicrobial activity, the presence and position of a fluorine atom can significantly modulate efficacy. The substitution pattern on the indole ring is a key determinant of activity, as seen in benzothiophene-indole hybrids where 6-position substitution was more favorable than 5-position substitution for anti-staphylococcal activity. mdpi.com For antiviral indoles, specific substitutions are necessary for potent activity. For instance, in a series of tetracyclic indole derivatives active against HCV, a fluoro group at the C-12 position was found to be a noteworthy feature for inhibiting all HCV genotypes. nih.gov Furthermore, SAR studies on novel benzothiazole (B30560) derivatives bearing an indole moiety indicated that an N-benzyl group on the indole could enhance antitumor activity. bohrium.com

Based on SAR data, several rational design principles have emerged for modulating the biological activity and selectivity of indole derivatives. To enhance anti-mitotic potency, modifications often focus on optimizing substitutions on the indole ring to improve binding affinity to the colchicine site of tubulin. bohrium.com For example, introducing polar groups at the indole 3-position has been explored to improve drug-like properties. bohrium.com

For antimicrobial agents, the strategic placement of electron-withdrawing groups like fluorine can enhance activity. The hybridization of the indole scaffold with other heterocyclic rings, such as benzimidazole (B57391) or triazole, has been a successful strategy to develop potent antimicrobial agents with improved activity against resistant strains. turkjps.orgmdpi.com

In the design of antiviral indoles, a common strategy is the modification of substituents at various positions of the indole ring to enhance interactions with specific viral targets. For example, in the development of HIV-1 inhibitors, bulky substituents on a benzyl (B1604629) group attached to the indole were found to be favorable for interfacing with the HIV-1 integrase protein. nih.gov The selectivity of these compounds can also be fine-tuned. For instance, a study on sulfanilamide (B372717) derivatives showed that the lead compound exhibited good selectivity between cancer and normal cells. jmchemsci.com These principles guide the optimization of lead compounds to achieve higher potency and better selectivity profiles.

Applications As a Chemical Scaffold and Advanced Material Precursor

Utilization in the Design and Synthesis of Complex Organic and Medicinal Chemistry Scaffolds

The indole (B1671886) ring system serves as a "privileged scaffold," a molecular framework that can bind to multiple biological receptors with high affinity. researchgate.net This makes indole derivatives, including substituted versions like 6-fluoro-1,7-dimethyl-indole, highly valuable starting points for the synthesis of complex organic molecules and novel therapeutic agents. mdpi.comijrpr.com The functionalization of the indole core allows for the creation of diverse chemical libraries to screen against various diseases. mdpi.comnih.gov

The fusion of an indole moiety with other heterocyclic rings generates polycyclic systems with unique three-dimensional structures, which are desirable for achieving high target specificity in drug design.

Pyridoindoles: The pyrido[1,2-a]indole skeleton is found in numerous natural products and pharmaceuticals. rsc.org Synthetic strategies to access this heterocyclic nucleus are of significant interest to medicinal chemists. While direct synthesis from this compound is not documented, related indole precursors are commonly used in cyclization reactions to build the fused pyridine (B92270) ring.

Benzothiazoles: Benzothiazole (B30560) derivatives are known for a wide spectrum of biological activities. derpharmachemica.com The synthesis of fluorinated benzothiazoles has been achieved through various routes, often starting with substituted anilines. For instance, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole can be synthesized from 4-fluoro-3-chloro aniline. orientjchem.orgresearchgate.net Although a direct synthetic pathway from an indole is less common for benzothiazoles, the indole scaffold's versatility makes it a candidate for developing novel fused systems.

| Heterocyclic System | General Precursor Example | Synthetic Approach | Significance |

|---|---|---|---|

| Pyridoindole | Substituted Indoles | Metal-catalyzed or metal-free cyclization reactions | Core structure in pharmaceuticals and natural products rsc.org |

| 6-Fluoro Benzothiazole | 4-Fluoro-3-chloro aniline | Reaction with potassium thiocyanate and bromine, followed by cyclization | Scaffold for compounds with diverse biological activities derpharmachemica.com |

Spiroindolines and spiroindoles are a significant class of spirocyclic compounds found in many biologically active natural alkaloids and pharmaceuticals. nih.govrsc.org The synthesis of these complex three-dimensional structures is a considerable challenge due to the tendency of intermediates to undergo rearrangement to restore aromaticity. nih.govrsc.org Recent methodologies have focused on developing facile and mild synthetic methods for the spirocyclization of indole derivatives. nih.gov These methods often involve the intramolecular electrophilic trapping of a tryptamine (B22526) derivative or cycloaddition reactions. mit.edunih.gov While specific examples utilizing this compound as a starting material are not detailed, its structure is amenable to the types of transformations used to create these unique spiro-architectures.

Development of Fluorescent Probes and Fluorogen Activating Systems

Indole derivatives are integral to the design of fluorescent molecules due to their intrinsic photophysical properties. ossila.com Fluorination can further enhance these properties, making fluoroindoles attractive building blocks for sensitive probes.

Fluorogenic dyes are compounds that are non-fluorescent or weakly fluorescent in solution but become brightly fluorescent upon binding to a specific target, reducing background signal in imaging applications.

Dimethylindole Red: This compound is a fluorogenic cyanine dye. nih.gov Its structure features a conjugated system linking a N-(3-sulfopropyl)quinolinium to a 1,3,3-trimethyldihydroindole moiety. nih.gov While its name suggests a dimethylindole core, the specific isomer is different from the 1,7-dimethylindole structure. The general principle involves restricting the internal rotation of the dye upon binding to a target, such as a fluorogen-activating protein (FAP), which enhances its fluorescence.

The unique properties of fluorinated indoles make them suitable for specialized bioimaging applications. For instance, 6-fluoroindole (B127801) has been used to label bacteria for in vitro studies using ¹⁹F NMR (Fluorine-19 nuclear magnetic resonance) and ¹⁵N-¹H HSQC (Heteronuclear Single Quantum Coherence) NMR to investigate protein-protein interactions within the cellular environment. ossila.com The fluorine atom provides a distinct NMR signal that allows for precise tracking and analysis. Indole-based fluorescent probes are widely used for detecting ions and biomolecules and for imaging within living cells. mdpi.comrsc.orgnih.gov

| Application Area | Example Compound/Technique | Principle of Operation | Specific Use |

|---|---|---|---|

| Fluorogenic Dyes | Dimethylindole Red | Fluorescence activation upon binding to a target and restriction of internal rotation | Used with fluorogen-activating proteins for low-background imaging |

| Bioimaging (NMR) | 6-Fluoroindole | The ¹⁹F atom provides a unique and sensitive NMR signal for tracking | Labeling bacterial cells to study intracellular protein-protein interactions ossila.com |

Precursors for Advanced Materials Science Applications

The incorporation of fluorine atoms into organic molecules can impart desirable properties for materials science, such as high thermal stability and unique electronic characteristics. Fluorinated heterocyclic building blocks are recognized for their potential in the development of advanced materials. researchgate.net While the direct application of this compound in this field is not well-documented, related fluorinated heterocycles are explored for use in organic electronics and specialized polymers. ossila.com The combination of the rigid indole scaffold with the electronegativity of fluorine suggests potential utility in creating novel functional materials.

Photorefractive Materials

The investigation into the use of this compound as a component in photorefractive materials did not uncover any specific studies. Generally, indole-containing polymers have been explored as alternatives to poly(1-vinylcarbazole) in organic photorefractive materials. The potential advantages of these alternative polymers include lower glass transition temperatures, which could reduce the need for plasticizers, and higher electric dipole moments that may improve the solubility of optically nonlinear components within the material blend. However, no research has been published that specifically employs or characterizes this compound for these applications.

Organic Electronic Components

Similarly, a detailed examination of scientific literature and patent databases revealed no instances of this compound being utilized as a precursor or active component in organic electronic devices. Fluorinated indole scaffolds are acknowledged as valuable building blocks in the development of materials for organic light-emitting diodes (OLEDs) and organic semiconductors. The introduction of fluorine atoms can favorably modulate the electronic properties of these materials. Despite this general interest in fluorinated indoles, there is no specific research available on the application of this compound in this context.

Role in Natural Product Synthesis and Biomimetic Transformations

The role of this compound as a key intermediate or scaffold in the total synthesis of natural products or in biomimetic transformations is not documented in the available scientific literature. Indole moieties are central to a vast array of natural products, and fluorinated organic compounds are of significant interest in medicinal chemistry for their ability to influence a molecule's biological activity. Synthetic methodologies for the creation of fluorinated indoles are established. However, the specific application of this compound as a building block in these complex synthetic endeavors has not been reported.

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-1,7-dimethyl-indole, and how can purity be optimized?

The synthesis typically involves modifying the Fischer indole synthesis or Friedel-Crafts alkylation, using fluorinated precursors (e.g., 6-fluoroindole derivatives) and methylating agents. For example, introducing fluorine at the 6-position via electrophilic fluorination, followed by regioselective methylation at positions 1 and 7 using directed metalation or protecting group strategies . Purification often employs column chromatography and recrystallization, with purity verified via GC-MS or HPLC (methods adapted from fluorinated indole analyses in ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and methyl group integration. Fluorine coupling patterns in F NMR can resolve regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHFN, MW 149.16) .

- IR Spectroscopy : To identify N-H stretches (indole core) and C-F vibrations (~1100 cm) .

Q. How should researchers handle storage and stability of this compound?

Store in airtight, light-resistant containers under inert atmosphere (N/Ar) at −20°C to prevent degradation. Monitor stability via periodic HPLC analysis, as fluorinated indoles are sensitive to oxidation and humidity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during methylation of 6-fluoroindole derivatives?

Regioselective methylation at the 1- and 7-positions can be achieved using:

- Directed ortho-Metalation : Employ strong bases (e.g., LDA) to deprotonate specific positions, followed by methyl iodide quenching .

- Protecting Groups : Temporarily block reactive sites (e.g., N-H with tert-butoxycarbonyl (Boc)) to direct methylation . Contradictions in reported yields (e.g., 40–75%) may arise from solvent polarity or temperature variations; systematic DOE (Design of Experiments) is recommended .

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Discrepancies in IC values or enzyme inhibition profiles may stem from:

- Purity Issues : Validate compound integrity via orthogonal methods (e.g., NMR + LC-MS) .

- Assay Conditions : Control variables like buffer pH, solvent (DMSO concentration), and cell line viability . Cross-validate findings using in silico docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

Fluorine and methyl groups enhance lipophilicity and metabolic stability. Researchers should:

Q. How can computational methods optimize the synthesis pathway for scalability?

Apply quantum mechanical calculations (e.g., DFT) to model reaction transition states and identify rate-limiting steps. Machine learning (e.g., Bayesian optimization) can predict optimal conditions (temperature, catalyst loading) for high-yield, scalable synthesis .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. Report confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk test). Address outliers using Grubbs’ test .

Q. How can researchers balance open data sharing with intellectual property concerns?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for non-proprietary data (e.g., spectral libraries). Use embargo periods or restricted-access repositories for sensitive findings, citing guidelines from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.